4,5-Dipropyl-4,5-dihydro-1H-imidazole
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Overview
Description
4,5-Dipropyl-4,5-dihydro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dipropyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the regioselective formation of the imidazole ring with substitution at the C-2, C-4, and C-5 positions .
Another method involves the use of microwave-assisted synthesis, which enables the formation of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium acetate . This method is efficient and provides good yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dipropyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nickel catalysts: for cyclization reactions.
Ammonium acetate: for microwave-assisted synthesis.
Acyl and sulfonyl chlorides: for substitution reactions.
Major Products
The major products formed from these reactions include substituted imidazoles, dihydroimidazoles, and various imidazole derivatives with different functional groups.
Scientific Research Applications
4,5-Dipropyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dipropyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to selectively target cancer cells makes it a promising candidate for further research.
Comparison with Similar Compounds
4,5-Dipropyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
2-Benzyl-4,5-dihydro-1H-imidazole: Known for its vasodilatory properties and use in the treatment of hypertension.
4,5-Dihydro-1H-imidazol-5-one: Used as a selective and non-toxic herbicide.
Properties
CAS No. |
90304-15-7 |
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Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4,5-dipropyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H18N2/c1-3-5-8-9(6-4-2)11-7-10-8/h7-9H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
WYEMLJSEIVTJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(N=CN1)CCC |
Origin of Product |
United States |
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